Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20F3N3O2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 331.33 g/mol. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the resources .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
A study by Honey et al. (2012) demonstrates the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This synthesis employs rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps, highlighting the compound's role in generating structurally diverse heterocycles either directly or with minimal additional steps (Honey et al., 2012).
Facilitating Learning and Memory
Li Ming-zhu (2012) investigated derivatives of ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate for their effects on learning and memory facilitation in mice. This research synthesized and tested various compounds, finding that specific derivatives significantly shortened arrival times and reduced the number of errors in memory tests, suggesting potential applications in neuropharmacology (Li Ming-zhu, 2012).
Chiral Stationary Phases in Chromatography
Chilmonczyk et al. (2005) synthesized new racemic 1,4-disubstituted piperazines, including derivatives of the compound , and resolved them into enantiomers on cellulose tris(4-methylbenzoate) and amylose tris(3,5-dimethylphenylcarbamate) stationary phases. This application emphasizes the compound's utility in separating enantiomers, a critical process in pharmaceutical research (Chilmonczyk et al., 2005).
Design and Synthesis of Novel Insecticides
A study by Cai et al. (2010) explored the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), using the compound's scaffold to generate derivatives with insecticidal activities. This research highlights the potential for these compounds in developing new, targeted pest control solutions (Cai et al., 2010).
Carbon Dioxide Capture
Freeman et al. (2010) discussed the degradation resistance and thermal stability of aqueous piperazine solutions in the context of carbon dioxide capture. While this study does not directly mention this compound, it underscores the relevance of piperazine derivatives in environmental applications, particularly in enhancing the efficiency and sustainability of CO2 capture processes (Freeman et al., 2010).
Properties
IUPAC Name |
ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-3-23-14(22)11(2)20-6-8-21(9-7-20)13-5-4-12(10-19-13)15(16,17)18/h4-5,10-11H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUWJLITNREJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381860 | |
Record name | Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260555-47-3 | |
Record name | Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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